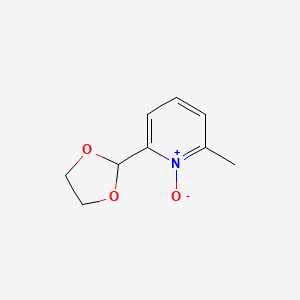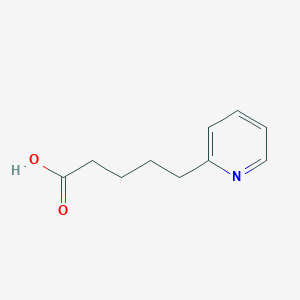
2-Pyridinepentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinepentanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinepentanoic acid typically involves the reaction of pyridine derivatives with pentanoic acid or its derivatives. One common method is the Grignard reaction, where a pyridine derivative reacts with a Grignard reagent, followed by acid hydrolysis to yield the desired product . Another approach involves the use of Suzuki-Miyaura coupling, where a pyridine boronic acid derivative is coupled with a pentanoic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinepentanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated pyridine derivatives, amines, thiols, and palladium catalysts.
Major Products Formed
Oxidation: Pyridine carboxylic acids.
Reduction: Pyridine alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Pyridinepentanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Pyridinepentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolone derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their pharmacological activities.
Pyridine derivatives: Commonly used in drug discovery for their therapeutic properties.
Uniqueness
2-Pyridinepentanoic acid stands out due to its unique structure, which combines the properties of both pyridine and pentanoic acid. This combination allows it to participate in a variety of chemical reactions and exhibit diverse biological activities, making it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
91843-29-7 |
|---|---|
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
5-pyridin-2-ylpentanoic acid |
InChI |
InChI=1S/C10H13NO2/c12-10(13)7-2-1-5-9-6-3-4-8-11-9/h3-4,6,8H,1-2,5,7H2,(H,12,13) |
Clave InChI |
BKLCIXFZKRHNTA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCCCC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloro-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B8423360.png)
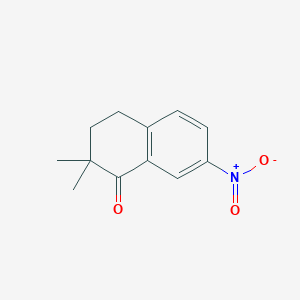
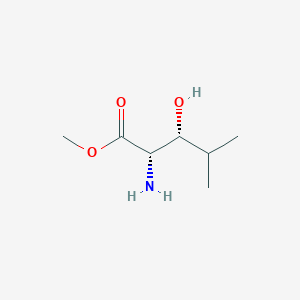
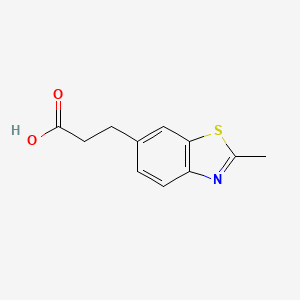
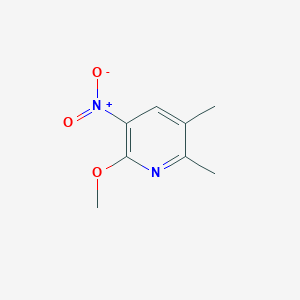
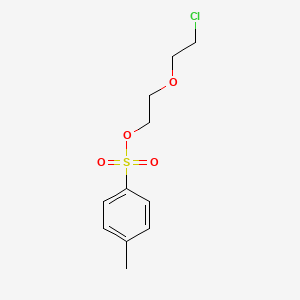
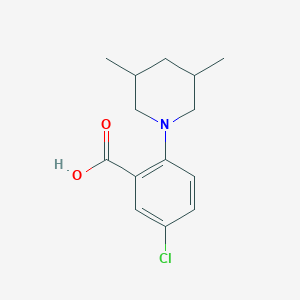
![4-[3-[3-(4-Acetyl-3-hydroxy-2-propylphenyl)sulfanylpropoxy]-6-(1-hydroxyethyl)-2-propylphenoxy]butanoic acid](/img/structure/B8423418.png)
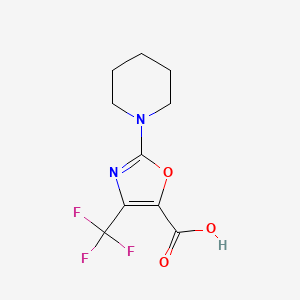
![2-[(Aminocarbonyl)amino]-5-[4-formylphenyl]thiophene-3-carboxamide](/img/structure/B8423436.png)
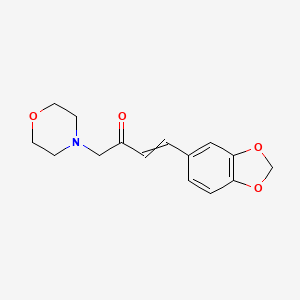
![2-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-ol](/img/structure/B8423457.png)

